

toxicological profile of citronellal in preclinical studies

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Compound of Interest

Compound Name: *Citronellal*
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An In-Depth Technical Guide: Toxicological Profile of **Citronellal** in Preclinical Studies

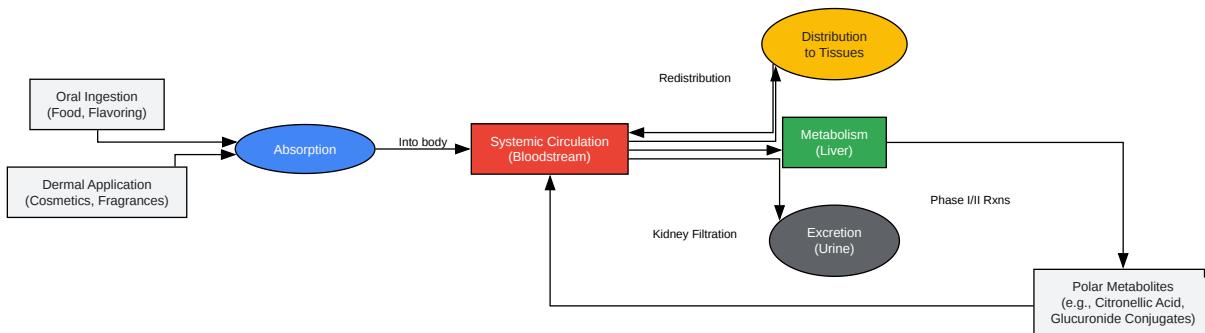
Introduction

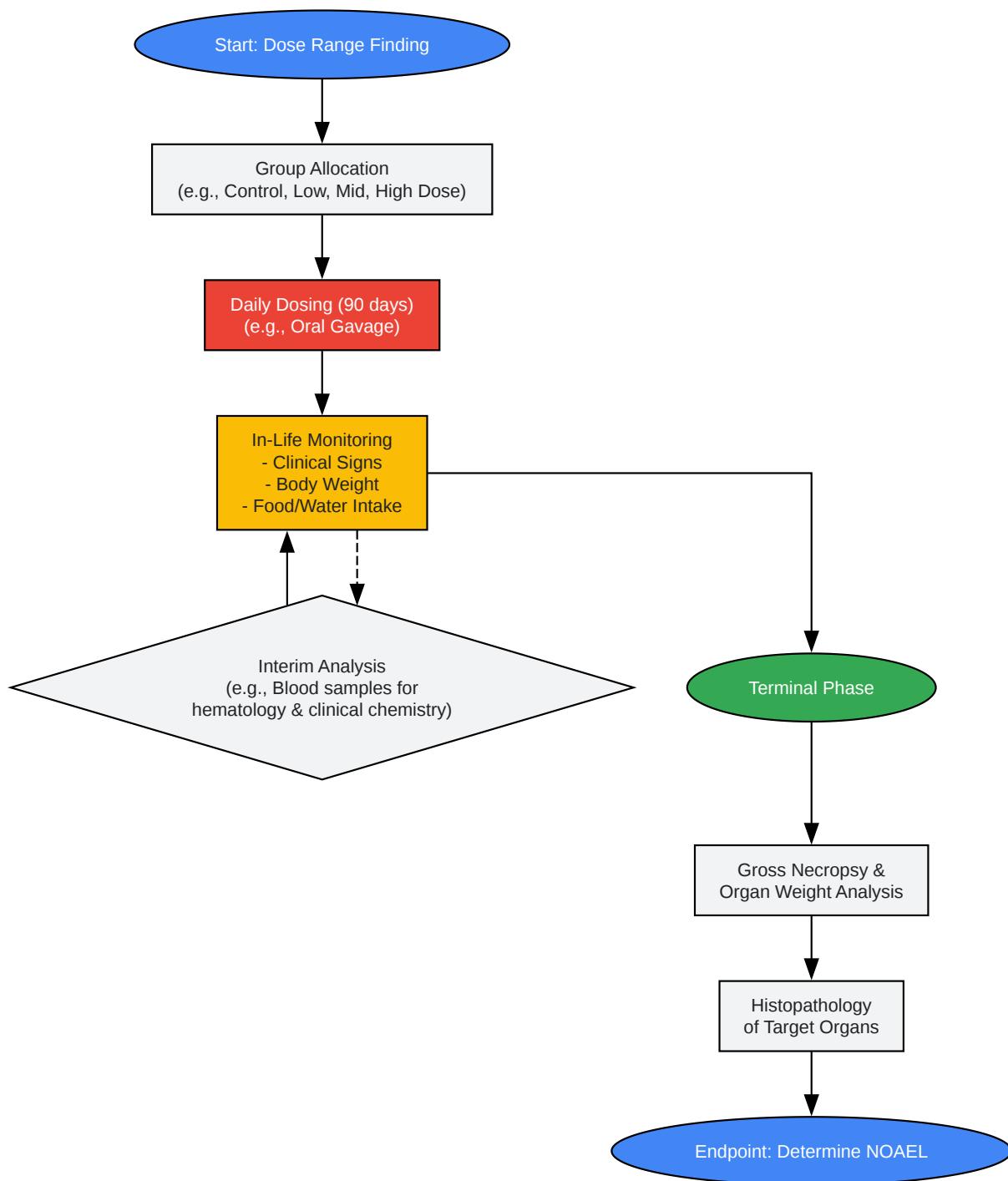
Citronellal, a naturally occurring monoterpenoid aldehyde, is a principal component of the essential oils derived from *Cymbopogon* species, commonly known as lemongrass.[1][2][3] Its characteristic lemon-like fragrance has led to its widespread use in cosmetics, perfumes, personal care products, and as a flavoring agent in the food industry.[1][3] Given its prevalence in consumer goods and direct addition to food, a thorough understanding of its toxicological profile is paramount for ensuring human safety. This guide provides a comprehensive analysis of the preclinical safety data for **citronellal**, synthesizing findings from key toxicological endpoints to offer a holistic view for researchers, scientists, and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) of **citronellal**, followed by an examination of its acute, sub-chronic, genotoxic, reproductive, and dermal toxicities. The causality behind experimental designs and the regulatory context underpinning its safety assessment will be central to this discussion.

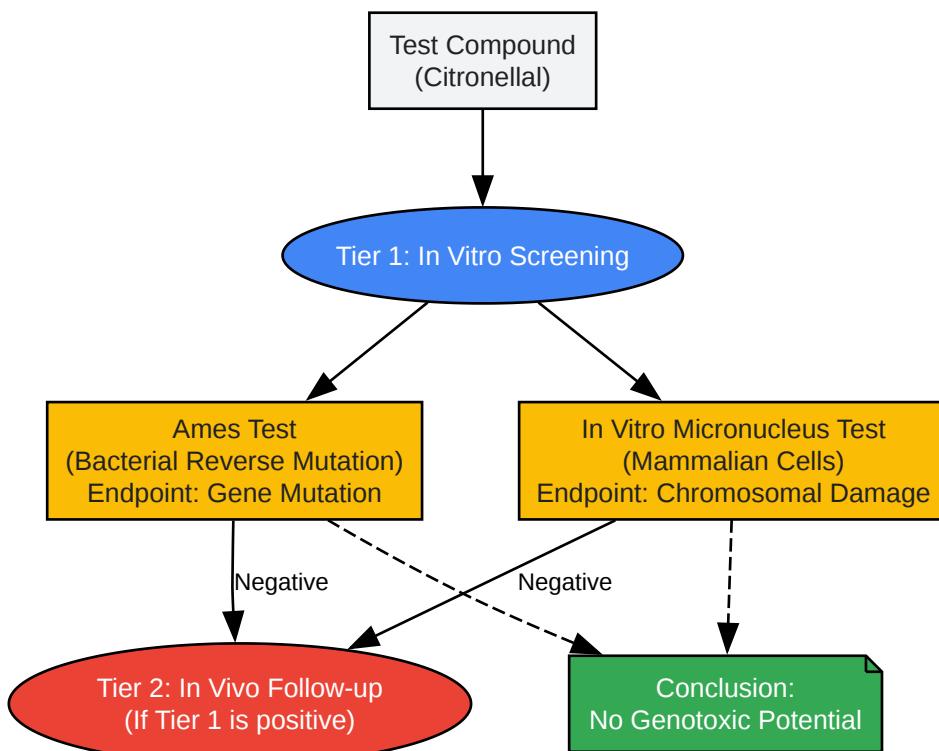
Pharmacokinetics: The Journey of Citronellal in the Body (ADME)

Understanding the ADME profile of a substance is the foundation of toxicology, as it dictates the concentration and duration of exposure of the parent compound and its metabolites to target organs.[4][5]

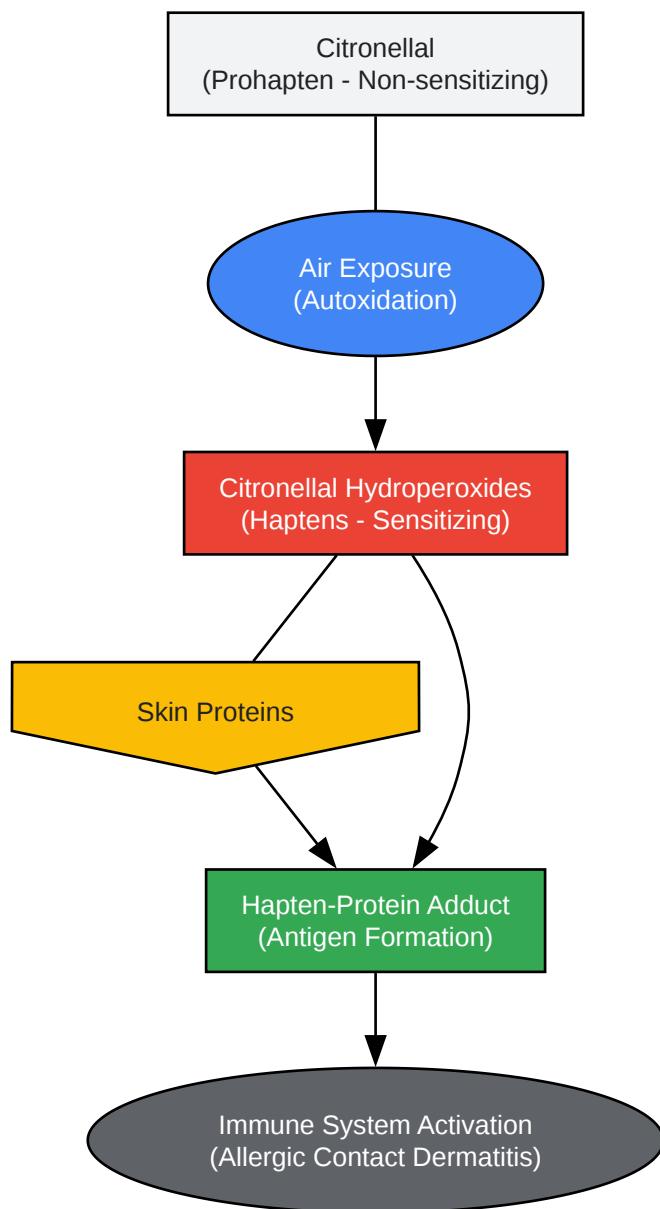
- Absorption: Preclinical data suggests that **citronellal**, like other branched-chain aliphatic aldehydes, is rapidly absorbed from the gastrointestinal tract following oral administration.[6] Dermal absorption is also a significant route of exposure, particularly from cosmetic applications. Studies on the structurally related alcohol, citronellol, show dermal absorption rates of 36.7% in humans and 60.2% in rats, indicating that **citronellal** likely has comparable dermal uptake.[7]
- Distribution: Once absorbed, **citronellal** is distributed throughout the body via the bloodstream.[4] As a lipophilic molecule, it is expected to distribute into various tissues.
- Metabolism: **Citronellal** undergoes extensive metabolism, primarily in the liver. The main metabolic pathways involve oxidation of the aldehyde group to form citronellic acid and ω -oxidation.[6] In some species, such as rabbits, **citronellal** can also undergo proton-catalyzed cyclization to form p-mentane diols, a pathway not observed for its corresponding alcohol, citronellol.[6] These metabolic conversions transform the parent compound into more polar, water-soluble metabolites.
- Excretion: The polar metabolites of **citronellal** are efficiently eliminated from the body, primarily through urination.[8][9] They are often excreted as glucuronic acid conjugates.[6] This rapid metabolism and excretion profile prevents significant accumulation of **citronellal** in the body with repeated exposure.







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Endpoint: Chromosomal Damage



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